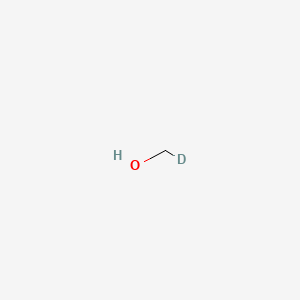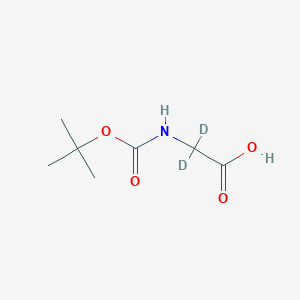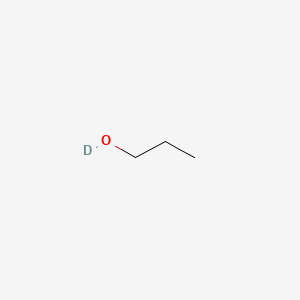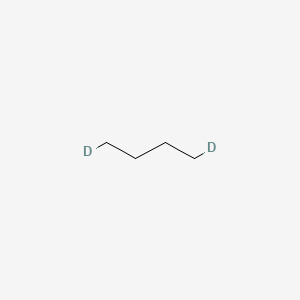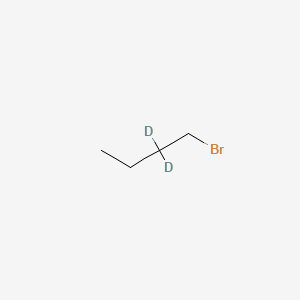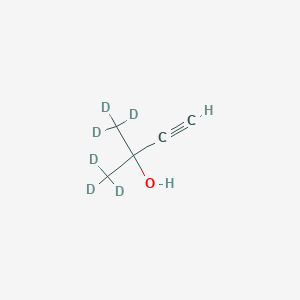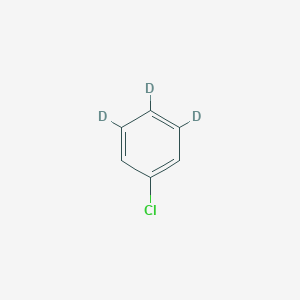
1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one
Vue d'ensemble
Description
“1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one” is a natural product used for research and discovery . It has an empirical formula of C13H18O4, a CAS number of 159686-24-5, and a molecular weight of 238.28 . It is a type of aromatic ketone .
Molecular Structure Analysis
The InChI string of the compound is1S/C13H18O4/c1-4-6-9(14)12-11(17-3)7-10(15)8(5-2)13(12)16/h7,15-16H,4-6H2,1-3H3 . The SMILES string is OC1=C(C(O)=CC(OC)=C1C(CCC)=O)CC . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid form with a solubility of 1 mg/mL in DMSO . It is typically stored at -20°C .Applications De Recherche Scientifique
Chemical Derivatives and Biological Activities
1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one, as a chemical compound, has been explored in various research contexts, particularly in the study of natural products and their derivatives. For instance, a study by Dai et al. (2006) isolated several metabolites from the endophytic fungus Nodulisporium sp., including structurally related compounds to 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one. These compounds exhibited diverse biological activities like herbicidal, antifungal, and antibacterial properties (Dai et al., 2006).
Synthesis and Structural Studies
In synthetic chemistry, derivatives of similar ketones have been synthesized and structurally characterized. For example, the study by Collins and James (1989) involved the synthesis of 4-(6'-Methoxy-3',4'-dihydronaphthalen-1'-yl)butan-2-one, a structurally related compound, indicating the chemical interest in this family of compounds for their potential applications in material science and medicinal chemistry (Collins & James, 1989).
Pharmacological Studies
In the field of pharmacology, researchers have investigated compounds with similar structural features to 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one. Goudie et al. (1978) explored a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, demonstrating their anti-inflammatory activities. This suggests potential pharmacological applications of such compounds, including 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one, in treating inflammation-related disorders (Goudie et al., 1978).
Catalysis and Chemical Reactions
Additionally, derivatives of this compound have been studied in the context of catalysis. Morad et al. (2017) reported the synthesis of 4-(4-methoxyphenyl)butan-2-one directly from related alcohols using a multifunctional supported AuPd nanoalloy catalyst. This highlights the compound's relevance in advanced catalysis and synthetic chemistry (Morad et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Biochemical Pathways
It has been found in various tissues of the bombus terrestris (bumblebee), suggesting it may play a role in certain metabolic processes within these organisms .
Pharmacokinetics
Its solubility in DMSO is 1 mg/mL, which may influence its bioavailability
Result of Action
The molecular and cellular effects of 1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Propriétés
IUPAC Name |
1-(3-ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-4-6-9(14)12-11(17-3)7-10(15)8(5-2)13(12)16/h7,15-16H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQAKVFPDMDUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1O)CC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347151 | |
| Record name | Deoxyphomalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethyl-2,4-dihydroxy-6-methoxyphenyl)butan-1-one | |
CAS RN |
159686-24-5 | |
| Record name | Deoxyphomalone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



